3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its interesting conformational and stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a γ-aminobutyric acid type A receptor antagonist.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s unique structure allows it to fit into the receptor binding sites, thereby influencing the receptor’s function .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the methyl group.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: Contains a benzyl group instead of a methyl group.
Uniqueness
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-12-8(13)6-10(7-9(12)14)2-4-11-5-3-10/h11H,2-7H2,1H3 |
InChI Key |
QQECXCKOLSVZNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2(CCNCC2)CC1=O |
Origin of Product |
United States |
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